Physical Property Divergence: Melting Point and pKa Comparison with 2,4,6-Trifluorobenzoic Acid
2,3,6-Trifluorobenzoic acid exhibits a significantly lower melting point (130–131 °C) compared to its 2,4,6-isomer (142–145 °C) and a lower pKa (2.00 ± 0.10) versus 2.28 ± 0.10 for the 2,4,6-isomer [1]. These differences arise from the specific fluorine substitution pattern, which alters intermolecular hydrogen bonding and crystal lattice energy.
| Evidence Dimension | Melting Point and pKa |
|---|---|
| Target Compound Data | Melting Point: 130–131 °C; pKa: 2.00 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,4,6-Trifluorobenzoic acid: Melting Point: 142–145 °C; pKa: 2.28 ± 0.10 (predicted) |
| Quantified Difference | Δ Melting Point: –12 to –14 °C; Δ pKa: –0.28 |
| Conditions | Standard laboratory conditions for melting point determination; pKa predicted by computational methods. |
Why This Matters
Procurement of the correct isomer is essential for processes sensitive to melting point (e.g., crystallization, hot melt extrusion) and for predicting ionization state and solubility in aqueous buffers.
- [1] ChemicalBook. (n.d.). 2,4,6-Trifluorobenzoic acid. Retrieved from https://www.chemicalbook.cn/CASEN_28314-80-9.htm View Source
